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Abstract
This technical guide provides an in-depth analysis of the thermodynamic stability of the four

butene isomers: 1-butene, (Z)-2-butene (cis-2-butene), (E)-2-butene (trans-2-butene), and 2-

methylpropene (isobutylene). The relative stabilities are evaluated through a comparative

analysis of their standard enthalpies of formation and heats of hydrogenation. Detailed

experimental protocols for determining these thermodynamic quantities are provided, along

with a logical visualization of the stability relationships. This document is intended for

researchers, scientists, and professionals in the fields of chemistry and drug development who

require a fundamental understanding of alkene stability.

Introduction
The isomers of butene (C₄H₈) serve as a classic model for understanding the factors that

govern the thermodynamic stability of alkenes. These factors, which include the degree of

substitution of the double bond and stereochemical considerations, have significant

implications in various chemical contexts, from reaction kinetics to the energetic profiling of

molecules in drug design. The relative stability of these isomers can be quantitatively assessed

by comparing their standard enthalpies of formation (ΔH f°) and their enthalpies of

hydrogenation (ΔH hydrog°). A more stable isomer will possess a lower, more negative heat of

formation and will release less heat upon hydrogenation to the corresponding alkane.
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The thermodynamic stabilities of the butene isomers are summarized in the tables below. All

data pertains to the gaseous state at standard conditions (298.15 K and 1 atm).

Table 1: Standard Enthalpies of Formation of Butene
Isomers

Isomer Structure
Standard Enthalpy of
Formation (ΔH f°) (kJ/mol)

1-Butene CH₂=CHCH₂CH₃ -0.1 ± 0.6

(Z)-2-Butene cis-CH₃CH=CHCH₃ -7.0 ± 0.7

(E)-2-Butene trans-CH₃CH=CHCH₃ -11.2 ± 0.7

2-Methylpropene CH₂=C(CH₃)₂ -17.9 ± 1.1[1]

Data sourced from the NIST Chemistry WebBook.[2][3]

Table 2: Heats of Hydrogenation of Butene Isomers

Isomer
Degree of
Substitution

Heat of
Hydrogenation (ΔH
hydrog°) (kJ/mol)

Heat of
Hydrogenation (ΔH
hydrog°) (kcal/mol)

1-Butene Monosubstituted ~ -127 ~ -30.3[4][5]

(Z)-2-Butene Disubstituted ~ -120 ~ -28.6

2-Methylpropene Disubstituted ~ -118 ~ -28.1[4]

(E)-2-Butene Disubstituted ~ -115 ~ -27.6

Analysis of Thermodynamic Stability
The data presented in Tables 1 and 2 allows for a clear ranking of the thermodynamic stability

of the butene isomers.

Effect of Substitution: Alkenes with more alkyl groups attached to the sp² hybridized carbons

of the double bond are more stable. This is evident when comparing the monosubstituted 1-

butene to the disubstituted isomers (2-butenes and 2-methylpropene). 1-butene has the
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highest (least negative) heat of formation and the most exothermic heat of hydrogenation,

indicating it is the least stable isomer. This increased stability with substitution is attributed to

hyperconjugation, where the σ-electrons of adjacent C-H bonds stabilize the π-system of the

double bond.

Stereoisomeric Effects (cis vs. trans): Among the disubstituted 2-butenes, (E)-2-butene is

more stable than (Z)-2-butene by approximately 4.2 kJ/mol.[2][3] This is because the cis

isomer experiences steric strain from the two methyl groups being on the same side of the

double bond, leading to electron cloud repulsion. The trans isomer avoids this strain by

having the methyl groups on opposite sides.

Branching Effects: 2-Methylpropene, also a disubstituted alkene, is more stable than (Z)-2-

butene but slightly less stable than (E)-2-butene. Its stability is greater than the cis isomer

due to the absence of the specific cis-alkyl steric strain.

Based on both the heats of formation and heats of hydrogenation, the order of stability for the

butene isomers is:

(E)-2-Butene > 2-Methylpropene > (Z)-2-Butene > 1-Butene (Most Stable) (Least Stable)

Visualization of Stability Relationships
The following diagram illustrates the relative potential energies of the butene isomers and their

common hydrogenation product, butane. This visualization clarifies why less stable isomers

release more energy upon hydrogenation.
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Caption: Relative energy levels of butene isomers.
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Experimental Protocols
The determination of the thermodynamic data presented relies on precise calorimetric

measurements. Below are detailed methodologies for the key experiments.

Determination of Enthalpy of Formation via Bomb
Calorimetry
The standard enthalpy of formation of a hydrocarbon is typically determined indirectly by

measuring its enthalpy of combustion (ΔH c°) using a constant-volume bomb calorimeter.

Workflow Diagram:
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1. Calibrate Calorimeter
(with Benzoic Acid)

2. Prepare Butene Sample
(in sealed ampoule)

3. Assemble Bomb

4. Pressurize with O₂

5. Immerse in Water Bath

6. Record Initial Temp (Ti)

7. Ignite Sample

8. Record Final Temp (Tf)

9. Calculate Heat Released (q_rxn)

10. Determine ΔE_comb

11. Convert ΔE to ΔH_comb

12. Apply Hess's Law to find ΔH_f°

Click to download full resolution via product page

Caption: Workflow for determining enthalpy of formation.

Methodology:
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Calibration: The heat capacity (C_cal) of the calorimeter is determined by combusting a

known mass of a standard substance, typically benzoic acid, for which the heat of

combustion is precisely known.[6]

Sample Preparation: A known mass of the butene isomer is introduced into a thin-walled

glass or quartz ampoule, which is then sealed. Butenes are gases at room temperature, so

this step requires cryogenic handling or introduction as a liquid under pressure. The sealed

ampoule is weighed accurately.

Bomb Assembly: The ampoule is placed in the crucible inside the steel "bomb." An ignition

wire is wrapped around the ampoule. A small, known amount of water is added to the bomb

to ensure the final water product is in the liquid state. The bomb is then sealed.

Pressurization: The bomb is purged and then filled with high-pressure (typically 30 atm) pure

oxygen to ensure complete combustion.[7][8]

Calorimeter Setup: The sealed bomb is placed in the calorimeter bucket, which is filled with a

precisely known mass of water. The entire assembly is placed in an insulated jacket to

minimize heat exchange with the surroundings.

Measurement: The initial temperature of the water is recorded. The sample is then ignited by

passing an electric current through the fuse wire, which shatters the ampoule and ignites the

gaseous butene. The temperature of the water is recorded at regular intervals until a

maximum temperature is reached and the system begins to cool.

Calculation:

The total heat absorbed by the calorimeter and the water (q_cal) is calculated from the

temperature change (ΔT) and the heat capacity of the calorimeter.

The heat of reaction at constant volume (q_v = ΔE_comb) is the negative of q_cal, after

correcting for the heat from the ignition wire.

The enthalpy of combustion (ΔH_comb) is calculated from ΔE_comb using the equation:

ΔH = ΔE + Δ(PV) = ΔE + Δn_gas(RT), where Δn_gas is the change in the number of

moles of gas in the balanced combustion equation.
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Finally, the standard enthalpy of formation (ΔH f°) of the butene isomer is calculated using

Hess's Law, with the known standard enthalpies of formation of CO₂(g) and H₂O(l).

Determination of Enthalpy of Hydrogenation
The enthalpy of hydrogenation is measured more directly using a reaction calorimeter.

Methodology:

Apparatus: The experiment uses a reaction calorimeter equipped with a port for gas

introduction, a stirring mechanism, and a sensitive temperature probe. The reaction vessel

contains a known quantity of a suitable solvent (e.g., acetic acid) and a hydrogenation

catalyst, such as platinum(IV) oxide (PtO₂) or palladium on carbon (Pd/C).

Calibration: The heat capacity of the calorimeter system is determined, often by an electrical

calibration method where a known amount of heat is introduced via a resistive heater.

Procedure:

The catalyst is saturated with hydrogen gas by stirring it under a hydrogen atmosphere.

A known mass of the butene isomer is injected into the reaction vessel.

The hydrogenation reaction begins immediately, and the heat evolved is absorbed by the

calorimeter system, causing a temperature rise.

The temperature is monitored until it returns to the baseline, indicating the completion of

the reaction.

Calculation: The enthalpy of hydrogenation is calculated from the observed temperature

change, the heat capacity of the calorimeter, and the number of moles of the alkene that

reacted.

Conclusion
The thermodynamic stability of butene isomers is a well-defined hierarchy governed by the

principles of hyperconjugation and steric strain. Quantitative analysis of both the standard

enthalpies of formation and the heats of hydrogenation confirms the stability order of (E)-2-
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butene > 2-methylpropene > (Z)-2-butene > 1-butene. The experimental determination of these

values requires precise calorimetric techniques, namely bomb calorimetry for combustion and

reaction calorimetry for hydrogenation, which provide the foundational data for understanding

and predicting the energetic behavior of these fundamental organic molecules.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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